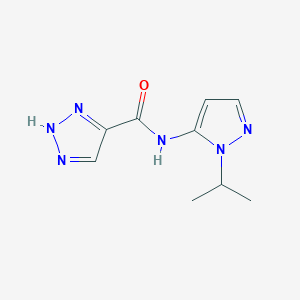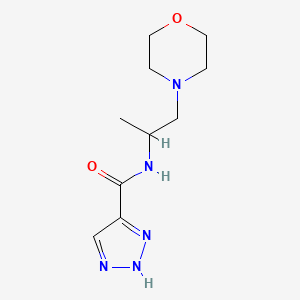![molecular formula C12H12ClN3S B6642579 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine, also known as CMPD 1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been studied extensively in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 inhibits the activity of several enzymes by binding to their active sites. It has been shown to be a potent inhibitor of protein kinases, which play important roles in cell signaling and regulation. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 also inhibits phosphodiesterases, which are enzymes that degrade cyclic nucleotides and play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to be a potent inhibitor of several enzymes, making it a useful tool for studying cellular processes. However, 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 also has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of results. In addition, it may not be effective in all cell types or disease models.
Orientations Futures
There are several future directions for the study of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1. One direction is to further investigate its mechanism of action and identify additional targets. Another direction is to develop more potent and selective inhibitors based on the structure of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 could also be studied in combination with other drugs to enhance its effectiveness. Finally, the therapeutic potential of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 could be further explored in preclinical and clinical studies.
Méthodes De Synthèse
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-chloro-6-methylpyrimidine, which is then reacted with 2-methylbenzenethiol to form 2-(2-methylphenylthio)-6-chloropyrimidine. This compound is then reacted with sodium hydride and 4-chloroaniline to form 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1.
Applications De Recherche Scientifique
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been studied extensively in scientific research due to its potential in the treatment of various diseases. It has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which play important roles in various cellular processes. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been studied in the context of cancer, inflammation, and neurological diseases.
Propriétés
IUPAC Name |
4-chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-8-4-2-3-5-9(8)7-17-11-6-10(13)15-12(14)16-11/h2-6H,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSEQHWOCRGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

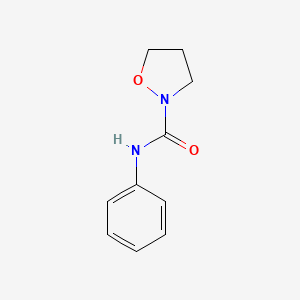
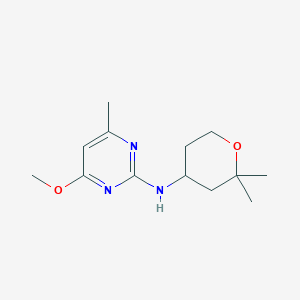
![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)

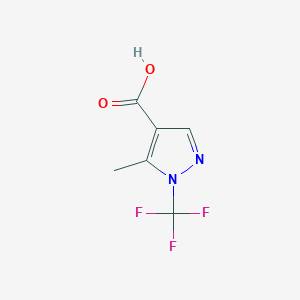
![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)
![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)


![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
